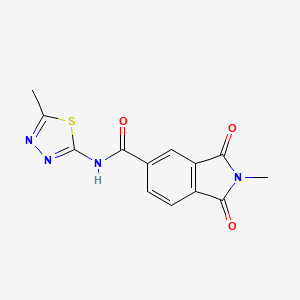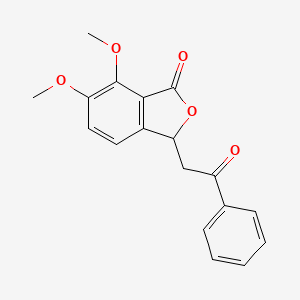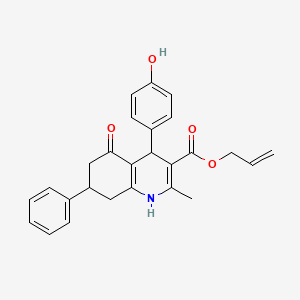![molecular formula C20H27ClN2O4 B4885149 3-chloro-N-cyclopentyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4885149.png)
3-chloro-N-cyclopentyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-cyclopentyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 protein. TYK2 plays a crucial role in the signaling pathways that lead to inflammation, making it a potential target for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
3-chloro-N-cyclopentyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide works by inhibiting the activity of TYK2, a protein that is involved in the signaling pathways that lead to inflammation. By blocking TYK2, this compound reduces the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12) and interferon-alpha (IFN-α). It has also been shown to reduce the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-N-cyclopentyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide is that it is highly selective for TYK2, meaning that it is less likely to have off-target effects on other proteins. However, one limitation is that it has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain therapeutic levels in the body.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-N-cyclopentyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide. One area of interest is in combination therapy, where this compound could be used in combination with other drugs to enhance its efficacy. Another area of interest is in exploring the potential of this compound as a treatment for other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is potential for this compound to be used in the treatment of certain types of cancer, where it could be used to target the immune cells that promote tumor growth.
Synthesemethoden
The synthesis of 3-chloro-N-cyclopentyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide involves several steps, including the reaction of 3-chloro-4-aminobenzamide with cyclopentanone to form a cyclopentyl amine intermediate. This intermediate is then reacted with 1-(methoxyacetyl)-4-piperidinone to produce the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-cyclopentyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide has been the subject of extensive scientific research, with many studies investigating its potential as a treatment for autoimmune diseases. In preclinical studies, this compound has shown promising results in reducing inflammation and improving symptoms in animal models of rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
3-chloro-N-cyclopentyl-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O4/c1-26-13-19(24)23-10-8-16(9-11-23)27-18-7-6-14(12-17(18)21)20(25)22-15-4-2-3-5-15/h6-7,12,15-16H,2-5,8-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWUEROUAOMHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4885070.png)
![4-{[(4-sec-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4885085.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methylpiperazine](/img/structure/B4885088.png)
![1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene](/img/structure/B4885091.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4885099.png)
![5-{[(4-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885106.png)
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4885108.png)
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4885112.png)

![2,5-dimethyl-7-phenylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate](/img/structure/B4885116.png)

![[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B4885129.png)
![3-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B4885152.png)
